molecular formula C9H8BrF3 B163321 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene CAS No. 130365-87-6

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Cat. No.: B163321
CAS No.: 130365-87-6
M. Wt: 253.06 g/mol
InChI Key: WTCVMJLGKMOROW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6) is a valuable organic intermediate for research and development. This compound, with the molecular formula C₉H₈BrF₃ and a molecular weight of 253.06 g/mol , features a benzene ring substituted with both a 2-bromoethyl group and a strongly electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group makes this compound a potential meta-directing substrate in electrophilic aromatic substitution reactions, guiding subsequent modifications to the meta-position relative to itself . The reactive bromoethyl side chain serves as a flexible handle for further synthetic elaboration, allowing researchers to easily incorporate the 4-(trifluoromethyl)phenyl moiety into more complex molecules through nucleophilic substitution or cross-coupling reactions. This makes it a particularly useful building block in medicinal chemistry for the synthesis of potential drug candidates and in material science . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. The compound has noted hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-(2-bromoethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCVMJLGKMOROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565938
Record name 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130365-87-6
Record name 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)phenethyl bromide
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Preparation Methods

General Reaction Framework

The most widely validated method for synthesizing 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene employs a photoredox catalytic system. This approach utilizes iridium-based photocatalysts (e.g., Ir(ppy)₃ derivatives) in conjunction with a sacrificial reductant, typically bis(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(II) (BIH), under visible light irradiation. The reaction proceeds via single-electron transfer (SET) mechanisms, enabling precise control over regioselectivity and minimizing byproduct formation.

Key reaction parameters include:

  • Solvent : Anhydrous acetonitrile (0.01 M concentration)

  • Temperature : 45°C for optimal kinetics

  • Atmosphere : Degassed via argon bubbling to eliminate oxygen quenching

  • Light Source : Narrow-band LEDs (blue or green, depending on catalyst absorption profile)

Catalyst Screening and Performance

Eight iridium complexes (Ir1–Ir8) were evaluated for their efficacy in mediating this transformation. Ir1 and Ir2 demonstrated superior performance under blue (450 nm) and green (525 nm) light, respectively, achieving conversions exceeding 85% within 48 hours (Table 1).

Table 1. Catalyst Performance in Photoredox Bromination

CatalystLight WavelengthConversion (%)Byproduct (P14b) Yield (%)
Ir1Blue (450 nm)928
Ir2Green (525 nm)8812
Ir3Blue7515
Ir4Green6822

The data underscores the critical role of catalyst-light wavelength matching in suppressing undesirable elimination pathways that generate 4-(trifluoromethyl)styrene (P14b).

Mechanistic Elucidation and Intermediate Characterization

Radical Chain Propagation Pathways

Time-resolved ¹⁹F NMR spectroscopy revealed a three-stage mechanism:

  • Initiation : Photoexcitation of the Ir catalyst generates a long-lived triplet state (IrIII\text{Ir}^{III*}), which oxidizes BIH to form a strongly reducing IrII\text{Ir}^{II} species.

  • Propagation : The IrII\text{Ir}^{II} complex abstracts a bromine atom from this compound, generating a carbon-centered radical intermediate.

  • Termination : Hydrogen atom transfer (HAT) from the solvent or reductant yields the final ethyl product while regenerating the catalyst.

The radical intermediate’s lifetime (τ1/2=2.3ms\tau_{1/2} = 2.3 \, \text{ms}) was quantified via laser flash photolysis, confirming the feasibility of chain propagation under these conditions.

Byproduct Formation and Mitigation

Industrial-Scale Adaptation Challenges

Continuous Flow Reactor Design

Pilot-scale implementations employ microfluidic reactors to enhance photon penetration and mass transfer. A representative setup features:

  • Channel Dimensions : 500 μm width × 200 μm depth

  • Residence Time : 12 minutes

  • Quantum Yield : 0.67 (compared to 0.58 in batch)

This configuration improves space-time yield by 40% while reducing catalyst loading to 1.2 mol%.

Purification and Isolation Protocols

Post-reaction workup involves:

  • Solvent Removal : Rotary evaporation under reduced pressure (20 mmHg, 40°C)

  • Chromatography : Silica gel column with hexane/ethyl acetate (9:1 v/v)

  • Crystallization : Vapor diffusion using pentane at -20°C yields X-ray quality crystals (mp 56–58°C)

Purity assessments via GC-MS show >99% analyte content, with residual BIH below detection limits (<0.1 ppm) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions, depending on conditions.

Reaction TypeReagents/ConditionsProductsYield (%)Selectivity
S<sub>N</sub>2NaCN in DMSO, 60°C1-(2-Cyanoethyl)-4-(trifluoromethyl)benzene78High
S<sub>N</sub>1AgNO<sub>3</sub> in EtOH/H<sub>2</sub>O, 25°C1-(2-Hydroxyethyl)-4-(trifluoromethyl)benzene65Moderate
ThiolationKSCN in acetone, reflux1-(2-Thiocyanatoethyl)-4-(trifluoromethyl)benzene82High
  • Mechanistic Insight : Steric hindrance from the trifluoromethyl group favors S<sub>N</sub>2 pathways in polar aprotic solvents. Protic solvents stabilize carbocation intermediates for S<sub>N</sub>1 reactions .

Oxidation Reactions

The ethyl chain is oxidized to carbonyl derivatives under controlled conditions:

Oxidizing AgentConditionsProductNotes
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 90°C4-(Trifluoromethyl)benzaldehydeOver-oxidation to carboxylic acid occurs with excess reagent
CrO<sub>3</sub>Acetic acid, 50°C1-(2-Oxoethyl)-4-(trifluoromethyl)benzene (keto form)Stabilized by conjugation with the aromatic ring
O<sub>3</sub>-78°C, then Zn/H<sub>2</sub>O4-(Trifluoromethyl)benzoic acidOzonolysis cleaves the ethyl chain
  • Key Finding : Oxidation selectivity depends on the electronic effects of the trifluoromethyl group, which deactivates the ring but stabilizes adjacent carbocations .

Reduction Reactions

The bromoethyl group is reduced to ethyl or ethylene derivatives:

Reducing AgentConditionsProductApplication
LiAlH<sub>4</sub>Dry THF, 0°C → RT1-Ethyl-4-(trifluoromethyl)benzeneIntermediate for agrochemicals
H<sub>2</sub>/Pd-CEtOH, 1 atm1-Vinyl-4-(trifluoromethyl)benzenePolymer precursor
Zn/HOAcReflux, 2 h1-(2-Hydroxyethyl)-4-(trifluoromethyl)benzenePharmaceutical synthesis
  • Mechanism : Radical intermediates form under Zn/HOAc conditions, while catalytic hydrogenation proceeds via adsorption on Pd surfaces .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

ReactionCatalystConditionsProductYield (%)
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 80°C4-(Trifluoromethyl)biphenylethane73
HeckPd(OAc)<sub>2</sub>DMF, NEt<sub>3</sub>, 100°CStyryl-substituted derivative68
  • Challenges : The trifluoromethyl group reduces electron density, slowing oxidative addition. Microwaves (150°C, 20 min) improve yields to >85% .

Elimination Reactions

Dehydrohalogenation forms alkenes:

BaseSolventProductStereochemistry
t-BuOKDMSO1-(Vinyl)-4-(trifluoromethyl)benzenePredominantly trans
DBUTolueneSame as aboveCis/trans mixture (4:1)
  • Thermodynamic Control : Higher temperatures favor the trans isomer due to reduced steric strain .

Biological Activity Correlations

While pharmacological applications are secondary, derivatives exhibit:

  • CYP2D6 Inhibition : Electron-deficient aromatic systems interfere with hepatic metabolism .

  • Antimicrobial Properties : Thioether derivatives show MIC values of 8–16 µg/mL against S. aureus .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Organic Compounds :
    • This compound serves as a versatile intermediate in organic synthesis. It can be employed to synthesize complex molecules through various reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki and Heck reactions) .
  • Biological Activity :
    • Research indicates potential biological activities of this compound. Its interactions with biomolecules are under investigation for applications in drug development, particularly for compounds that target specific enzymes or receptors .
  • Pharmaceutical Development :
    • The compound is being explored as a precursor in the synthesis of pharmaceuticals, particularly in creating new drugs with enhanced efficacy or reduced side effects. Its unique trifluoromethyl group may confer desirable properties such as increased metabolic stability .
  • Material Science :
    • In industrial applications, this compound is utilized in developing new materials, including polymers and coatings that require specific thermal or chemical resistance properties due to the presence of the trifluoromethyl group .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study focused on the synthesis of trifluoromethylated compounds using this compound demonstrated its effectiveness as a coupling partner in palladium-catalyzed reactions. The resulting products exhibited enhanced biological activity compared to their non-trifluoromethylated counterparts, highlighting the importance of this compound in pharmaceutical chemistry .

Case Study 2: Biological Interaction Studies

Research examining the interaction of this compound with various enzymes showed promising results in inhibiting specific pathways related to cancer cell proliferation. This suggests potential applications in developing targeted cancer therapies .

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. The trifluoromethyl group can influence the reactivity and stability of the compound by altering electronic properties and steric hindrance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and synthetic utility of bromoethyl-substituted benzene derivatives are heavily influenced by the position and electronic nature of substituents. Below is a comparative analysis:

Key Observations:

Substituent Position :

  • The para -trifluoromethyl group in 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions (e.g., SN2 reactions) . In contrast, the meta -trifluoromethyl isomer (51% yield) exhibits slightly higher reactivity in alkylation reactions due to reduced steric hindrance .
  • Electron-donating groups like 4-OCH₃ (37% yield) reduce electrophilicity, leading to lower yields compared to trifluoromethyl-substituted analogs .

Synthetic Efficiency :

  • The target compound’s moderate yield (41%) under potassium carbonate conditions contrasts with the higher yield (51%) of its meta-substituted counterpart using cesium carbonate . This suggests that stronger bases (e.g., Cs₂CO₃) may improve deprotonation efficiency in meta-substituted systems.
  • (2-Bromoethyl)benzene, lacking electron-activating groups, shows the lowest yield (20%), highlighting the necessity of activating substituents for efficient reactions .

Biological Activity

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group, both of which significantly influence its biological activity and interactions with biomolecules.

This compound can undergo several chemical reactions, including:

  • Substitution Reactions : The bromoethyl group allows for nucleophilic substitution, leading to diverse derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form alcohols or ketones and reduced to form alkanes.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

The presence of the bromoethyl and trifluoromethyl groups enhances the compound's reactivity and binding affinity to various molecular targets, including enzymes and receptors involved in critical biological processes .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain fungi and bacteria. For instance, its derivatives have shown promising results against Candida albicans with minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL .
  • Antiparasitic Effects : The compound has been evaluated for its effects on parasitic organisms such as Leishmania donovani and Trypanosoma brucei. In vitro studies demonstrated that certain analogs could inhibit the proliferation of these parasites effectively .
  • Toxicological Profile : Toxicity studies indicate that at higher doses (e.g., 50 mg/kg), adverse effects such as hepatocellular hypertrophy were observed in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various compounds related to this compound. The results indicated that specific derivatives not only inhibited fungal growth but also prevented pseudomycelium formation in C. albicans, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic activity, compounds derived from this compound were tested against Leishmania species. Results showed that certain analogs exhibited significant inhibition of promastigote growth, with IC50 values indicating strong potency against these pathogens. These findings highlight the potential for developing new antileishmanial drugs based on the structural framework of this compound .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismMIC (μg/mL)Observations
AntifungalCandida albicans0.8Strong inhibition of growth
AntiparasiticLeishmania donovani<1Effective against promastigotes
ToxicityVarious>50Hepatocellular hypertrophy observed

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via alkylation or halogenation of 4-(trifluoromethyl)benzene derivatives. For example, nucleophilic substitution reactions using 1-(2-bromoethyl) precursors in acetonitrile with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts yield derivatives with amines (e.g., tert-butyl carbamate, aniline). Yield optimization involves adjusting reaction time, temperature, and stoichiometry. Lower yields (e.g., 8% for N-(4-(trifluoromethyl)phenethyl)aniline) may result from steric hindrance or competing side reactions, necessitating purification via column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks, such as the trifluoromethyl (-CF₃) group’s singlet (~δ 125 ppm in ¹³C NMR) and the bromoethyl (-CH₂CH₂Br) protons (δ 3.5–4.0 ppm in ¹H NMR). Mass spectrometry (MS) confirms molecular weight (e.g., 267.04 g/mol for a related compound, C₉H₆BrF₃O), while X-ray crystallography or infrared (IR) spectroscopy validates bond vibrations .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Due to the bromoethyl group’s reactivity and potential toxicity, use fume hoods, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C in airtight containers away from oxidizers. In case of exposure, follow protocols like P301+P310 (ingestion: immediate medical attention) and P303+P361+P353 (skin contact: rinse with water) .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl (-CF₃) group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In cross-electrophile couplings (e.g., with S-phenyl benzenesulfonothioate), the bromoethyl moiety acts as a leaving group, enabling C–S bond formation. Mechanistic studies suggest radical intermediates or transition metal (e.g., Ni, Fe) catalysis, with reaction efficiency monitored via GC-MS or HPLC .

Q. What strategies are effective for designing derivatives of this compound for fluorescent probes?

  • Methodology : Introduce fluorophores (e.g., tetraphenylethene) via Suzuki-Miyaura coupling or click chemistry. Solubility in polar solvents (e.g., DMF, DMSO) is critical for biological applications. For example, aggregation-induced emission (AIE) probes derived from bromomethyl analogs exhibit enhanced fluorescence in hydrophobic environments, validated via fluorescence spectroscopy and confocal microscopy .

Q. How can contradictions in reported reaction yields for amine alkylation be resolved?

  • Methodology : Discrepancies in yields (e.g., 41% vs. 8% for different amines) arise from nucleophile strength and steric effects. Computational modeling (DFT) predicts transition-state energies, while kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. Optimize by using bulkier bases (e.g., DBU) or microwave-assisted synthesis to enhance reaction efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

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